molecular formula C8H7ClF3N B3272801 4-Chloro-2-methyl-3-(trifluoromethyl)aniline CAS No. 573762-19-3

4-Chloro-2-methyl-3-(trifluoromethyl)aniline

Cat. No.: B3272801
CAS No.: 573762-19-3
M. Wt: 209.59 g/mol
InChI Key: YDEDVTMNGZNFDJ-UHFFFAOYSA-N
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Description

Contextual Background of Substituted Anilines in Contemporary Organic Chemistry

Substituted anilines are a class of organic compounds derived from aniline (B41778) that serve as fundamental building blocks in modern organic chemistry. Their versatility makes them crucial intermediates in the synthesis of a wide array of products across various industries. coherentmarketinsights.comepa.gov In the pharmaceutical sector, aniline derivatives are precursors to numerous drugs, including analgesics, antibiotics, and anti-inflammatory agents. coherentmarketinsights.comgoogle.com For example, 4-chloro-3-(trifluoromethyl)aniline (B120176) is a key intermediate in the synthesis of the anticancer drug sorafenib. nbinno.com

The agrochemical industry also relies heavily on substituted anilines for the production of herbicides, pesticides, and fungicides designed to enhance crop yields. coherentmarketinsights.comepa.gov Compounds such as trifluralin (B1683247) are notable trifluoromethyl-containing dinitroaniline herbicides. wikipedia.org Furthermore, these compounds are integral to the manufacturing of dyes and pigments, such as indigo (B80030) and azo dyes, which are valued for their durability and color retention in the textile industry. coherentmarketinsights.com The broad utility of substituted anilines stems from the reactivity of the aniline scaffold, which can be finely tuned by the addition of various functional groups to the benzene (B151609) ring. coherentmarketinsights.com

Structural and Electronic Significance of Chloro, Methyl, and Trifluoromethyl Substituents on Aniline Derivatives

The chemical behavior of an aniline derivative is profoundly influenced by the nature and position of its substituents on the aromatic ring. The combination of chloro, methyl, and trifluoromethyl groups on the aniline core imparts a unique set of electronic and steric properties.

Chloro Group (-Cl): As a halogen, the chloro group is electronegative and primarily exhibits an electron-withdrawing inductive effect, which decreases the electron density on the benzene ring and reduces the basicity of the amino group. doubtnut.com

Methyl Group (-CH₃): In contrast, the methyl group is an electron-donating group through an inductive effect. pharmaguideline.com This effect increases the electron density on the ring, which generally enhances the basicity of the amino group compared to unsubstituted aniline. tiwariacademy.comyoutube.com

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a powerful electron-withdrawing moiety due to the high electronegativity of the fluorine atoms. wikipedia.orgmdpi.com This strong inductive effect significantly reduces the basicity of the aniline nitrogen by pulling electron density away from the ring. wikipedia.orgdoubtnut.com The -CF₃ group also increases the molecule's lipophilicity (fat solubility) and metabolic stability, properties that are highly desirable in medicinal chemistry and agrochemical design. mdpi.comnbinno.com Its steric bulk is also greater than that of a methyl group, which can influence the molecule's conformation and interaction with biological targets. mdpi.com

The interplay of these three groups in 4-Chloro-2-methyl-3-(trifluoromethyl)aniline results in a complex electronic environment. The strong electron-withdrawing properties of the chloro and trifluoromethyl groups are expected to dominate, significantly decreasing the basicity of the amino group. The specific positioning of these substituents (ortho, meta, para) also dictates the molecule's reactivity in further chemical transformations, such as electrophilic aromatic substitution.

Research Rationale and Scholarly Scope for Investigations into this compound

The specific substitution pattern of this compound makes it a compound of significant interest for synthetic and medicinal chemistry. While detailed research on this exact isomer is not widely available in public literature, the rationale for its investigation is strong, based on the established value of similarly substituted anilines.

Structurally related compounds are key intermediates in high-value applications. For instance, 2-Methyl-3-(trifluoromethyl)aniline (B1301044) is a crucial component in the synthesis of veterinary anti-inflammatory drugs and herbicides. google.com The complexity and cost of synthesizing molecules with such unique substituent arrangements highlight their importance. google.com Similarly, other chloro- and trifluoromethyl-substituted anilines serve as precursors for important pharmaceuticals and agrochemicals. nbinno.com

Therefore, the primary research rationale for this compound is its potential as a novel and valuable building block. The unique electronic and steric profile conferred by its substituents could be leveraged to synthesize new bioactive molecules with finely tuned properties, such as enhanced efficacy, improved metabolic stability, or novel modes of action.

The scholarly scope for investigating this compound would include:

Developing efficient and scalable synthetic routes to produce the molecule with high purity.

Characterizing its physicochemical properties and reactivity in various organic reactions.

Exploring its utility as an intermediate in the synthesis of new potential drug candidates and agrochemicals.

Computational studies to predict its properties and guide synthetic efforts.

Chemical and Physical Properties

PropertyValue
CAS Number Data not available
Molecular Formula C₈H₇ClF₃N
Molecular Weight 209.60 g/mol
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methyl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c1-4-6(13)3-2-5(9)7(4)8(10,11)12/h2-3H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEDVTMNGZNFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 2 Methyl 3 Trifluoromethyl Aniline

Established Synthetic Routes and Mechanistic Pathways

The synthesis of 4-Chloro-2-methyl-3-(trifluoromethyl)aniline is typically achieved through multi-step reaction sequences that build the molecule by introducing the required functional groups in a controlled manner.

Multi-Step Synthesis from Precursors

A common strategy for synthesizing polysubstituted anilines like this compound involves the sequential modification of a less complex starting material. A plausible and efficient route commences with the commercially available 2-methyl-3-(trifluoromethyl)aniline (B1301044). This precursor already contains the desired arrangement of the methyl and trifluoromethyl groups, simplifying the subsequent steps.

The key transformation in this route is the regioselective chlorination of 2-methyl-3-(trifluoromethyl)aniline. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming chloro group. The methyl group is an activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. youtube.comucalgary.ca In this specific substitution pattern, the position para to the activating methyl group (position 4) is the most favorable site for electrophilic aromatic substitution.

Another potential synthetic pathway could start from 2-chloro-3-(trifluoromethyl)aniline. This route would involve the introduction of a methyl group, which can be a more complex process involving reactions such as Friedel-Crafts alkylation, which may suffer from poor regioselectivity and polysubstitution. A more controlled approach might involve a multi-step sequence including formylation followed by reduction.

A third conceptual route could begin with a suitable nitrobenzene (B124822) derivative, such as 2-methyl-3-(trifluoromethyl)nitrobenzene. This precursor would first undergo chlorination, followed by the reduction of the nitro group to an amine. The directing effects of the methyl and trifluoromethyl groups would again be critical in the chlorination step.

Catalytic Reduction Strategies for Nitroaromatic Intermediates

A key step in many synthetic routes to aromatic amines is the reduction of a nitroaromatic intermediate. For the synthesis of this compound, a plausible precursor is 4-chloro-2-methyl-5-nitro-3-(trifluoromethyl)benzene. The reduction of the nitro group in such a molecule to form the corresponding aniline (B41778) is a well-established transformation.

Catalytic hydrogenation is a widely employed and efficient method for this purpose. This process typically involves reacting the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and highly effective catalyst for this reaction. google.com The reaction is generally carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), at room temperature and moderate hydrogen pressure. google.com

The general reaction is as follows:

R-NO2 + 3 H2 R-NH2 + 2 H2O {pd>

Other reducing agents can also be employed, such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid, or iron (Fe) powder in acidic medium. However, catalytic hydrogenation is often preferred due to its cleaner reaction profile and the formation of water as the only byproduct.

The efficiency of the catalytic reduction can be influenced by several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure. Optimization of these parameters is crucial for achieving high yields and purity of the final product.

Amination and Halogenation Protocols

Halogenation: As previously mentioned, a critical step in the synthesis of this compound from 2-methyl-3-(trifluoromethyl)aniline is regioselective chlorination. N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of anilines and other activated aromatic rings. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile. researchgate.net The regioselectivity is governed by the electronic effects of the substituents already present on the ring.

Another method for the direct chlorination of unprotected anilines involves the use of copper(II) chloride (CuCl2). beilstein-journals.org This method has been shown to be highly regioselective for para-chlorination.

Amination: While direct amination of an aromatic ring is generally challenging, it can be a viable strategy in certain contexts. For instance, if a precursor such as 2,4-dichloro-1-methyl-3-(trifluoromethyl)benzene were available, a nucleophilic aromatic substitution (SNAr) reaction could potentially be used to introduce the amino group. This would typically require harsh reaction conditions (high temperature and pressure) and a strong nucleophile like ammonia (B1221849) or an ammonia equivalent. The presence of the electron-withdrawing trifluoromethyl group would activate the ring towards nucleophilic attack.

Regioselectivity and Stereochemical Control in Derivatization

The regiochemical outcome of the synthesis of this compound is predominantly dictated by the principles of electrophilic aromatic substitution on a disubstituted benzene (B151609) ring. In the chlorination of 2-methyl-3-(trifluoromethyl)aniline, the directing effects of the methyl and trifluoromethyl groups are paramount.

The methyl group (-CH3) is an activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugative effects. libretexts.orgcolumbia.edu The trifluoromethyl group (-CF3) is a strongly deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect. youtube.comucalgary.ca

When both an activating and a deactivating group are present on the ring, the activating group generally controls the position of further substitution. In the case of 2-methyl-3-(trifluoromethyl)aniline, the activating methyl group will direct the incoming electrophile (in this case, Cl+) to the positions ortho and para to it.

The position ortho to the methyl group (position 6) is sterically hindered by the adjacent trifluoromethyl group.

The other position ortho to the methyl group is already occupied by the trifluoromethyl group.

The position para to the methyl group (position 4) is relatively unhindered and is also meta to the deactivating trifluoromethyl group, which is a favorable electronic arrangement.

Therefore, the chlorination of 2-methyl-3-(trifluoromethyl)aniline is expected to proceed with high regioselectivity to yield the desired this compound.

Stereochemical control is not a factor in the synthesis of this achiral molecule.

Optimization of Reaction Conditions and Process Parameters for Efficient Synthesis

For the chlorination step using NCS, key parameters to optimize include:

Solvent: Acetonitrile is a commonly used solvent, but others could be explored to potentially improve reaction rates and selectivity.

Temperature: The reaction is often carried out at room temperature or with gentle heating. Increasing the temperature can increase the reaction rate but may also lead to the formation of side products.

Reaction Time: The reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal time for completion and to avoid over-chlorination.

For the catalytic reduction of a nitroaromatic intermediate , optimization involves:

Catalyst Loading: The amount of catalyst (e.g., Pd/C) used can affect the reaction rate. Typically, a catalytic amount is sufficient.

Hydrogen Pressure: Higher hydrogen pressures can accelerate the reaction but require specialized equipment. The reaction can often be run effectively at atmospheric or slightly elevated pressures.

Temperature: The reduction is usually exothermic and can often proceed at room temperature. In some cases, gentle heating may be required to drive the reaction to completion.

Solvent: The choice of solvent can influence the solubility of the reactants and the efficiency of the catalyst. Alcohols like methanol and ethanol are common choices.

Role of Catalysts and Reagents in Reaction Efficiency

The choice of catalysts and reagents is critical for achieving an efficient synthesis.

In the chlorination step , the choice of chlorinating agent is important. While elemental chlorine (Cl2) could be used, it is highly reactive and can lead to over-chlorination and the formation of undesired isomers. Reagents like NCS offer a milder and more selective alternative. The use of a Lewis acid catalyst could also be explored to enhance the electrophilicity of the chlorinating agent, but this may also decrease selectivity.

In the catalytic reduction of the nitro group , the catalyst plays a central role. Palladium on carbon is a highly effective and widely used catalyst for this transformation due to its high activity and selectivity. Other catalysts, such as platinum on carbon (Pt/C) or Raney nickel, can also be used, but may offer different levels of activity and may be more prone to causing side reactions like dehalogenation. The quality and activity of the catalyst are crucial for achieving a high yield and a clean reaction.

Below is a table summarizing plausible reaction conditions for a key synthetic step:

Table 1: Plausible Reaction Conditions for the Catalytic Hydrogenation of a Nitroaromatic Precursor
ParameterConditionRationale
Catalyst5-10% Palladium on Carbon (Pd/C)High activity and selectivity for nitro group reduction.
SolventMethanol or EthanolGood solubility for many organic compounds and compatible with the catalyst.
Hydrogen SourceHydrogen Gas (H2)Clean reducing agent, with water as the only byproduct.
Pressure1-5 atmSufficient for most reductions; higher pressures can increase the rate but require specialized equipment.
Temperature25-50 °CThe reaction is often exothermic and proceeds well at or slightly above room temperature.

The following table presents a hypothetical multi-step synthesis with projected yields based on similar transformations reported in the literature.

Table 2: Hypothetical Multi-Step Synthesis of this compound
StepReactionReagents and ConditionsProjected Yield
1Chlorination2-methyl-3-(trifluoromethyl)aniline, N-Chlorosuccinimide (NCS), Acetonitrile, Room Temperature~80-90%
2Work-up and PurificationAqueous work-up, extraction, and column chromatography or recrystallization~90-95% recovery

Solvent Selection and Its Impact on Reaction Outcome

The choice of solvent is critical in the synthesis of this compound and its precursors, as it can significantly influence reaction rates, yields, and the purity of the final product. For the synthesis of the precursor 2-methyl-3-(trifluoromethyl)aniline from 2-chloro-3-(trifluoromethyl)aniline, various non-polar and polar aprotic solvents have been utilized. google.com

In the initial step of introducing a methylthio group and its subsequent chlorination to a chloromethyl group, solvents such as dichloroethane, dichloromethane (B109758), or toluene (B28343) are often employed. google.com Dichloroethane is noted as a preferable solvent for these transformations. google.com The choice of these chlorinated solvents is due to their ability to dissolve the organic reactants and intermediates while being relatively inert under the reaction conditions.

For the subsequent hydrogenation step to form 2-methyl-3-(trifluoromethyl)aniline, polar protic solvents like ethanol are commonly used. google.com Ethanol is an effective solvent for catalytic hydrogenation as it can dissolve the substrate and is compatible with common hydrogenation catalysts like palladium on carbon (Pd/C). google.com

In the final chlorination step to produce this compound, the solvent choice will depend on the chlorinating agent used. For chlorination of anilines, ionic liquids have been explored as a medium that can enhance reaction rates and selectivity. In the case of chlorinating 2-methylaniline with CuCl2, ionic liquids provided superior results compared to other organic solvents. beilstein-journals.org For reactions involving N-chlorosuccinimide, aprotic solvents such as dichloromethane or chloroform (B151607) are typically used.

The impact of different solvents on the yield of a related compound, 4-chloro-3-(trifluoromethyl)aniline (B120176) hydrochloride, during its formation from 4-chloro-3-(trifluoromethyl)aniline demonstrates the importance of solvent selection.

SolventYield (%)Purity (HPLC, %)
Methanol90.099.6
Ethanol76.599.9
Acetone68.699.0

This data is for the salification of the related compound 4-chloro-3-(trifluoromethyl)aniline and is illustrative of solvent effects in similar systems. google.com

Temperature, Pressure, and Reaction Time Effects on Yield and Purity

The manipulation of temperature, pressure, and reaction time is fundamental to optimizing the synthesis of this compound, directly affecting the reaction kinetics, product yield, and impurity profile.

In the synthesis of the precursor 2-methyl-3-(trifluoromethyl)aniline, the initial reaction to introduce the methylthio group is controlled at a lower temperature to manage the exothermic nature of the reaction. google.com Following the addition of reagents, the reaction mixture is typically stirred at room temperature for a period before proceeding to a heating and reflux stage. google.com

The hydrogenation step to form 2-methyl-3-(trifluoromethyl)aniline is sensitive to both temperature and pressure. This reaction is often carried out at room temperature, which is advantageous for industrial production as it does not require specialized high-temperature equipment. google.com However, the reaction is conducted under hydrogen pressure, for instance, at 4 kg of hydrogen pressure for 48 hours, to ensure efficient reduction. google.com

For the final chlorination step, the temperature is a key parameter for controlling regioselectivity. The chlorination of anilines can be performed at a range of temperatures, from ambient temperature to elevated temperatures, depending on the reactivity of the substrate and the chlorinating agent. For example, the bromination of a similar compound, N,N-dimethyl-3-(trifluoromethyl)aniline, is conducted at a low temperature of -10°C to 0°C. orgsyn.org

The following table illustrates the effect of temperature and reaction time on the synthesis of a related trifluoromethyl aniline derivative.

StepTemperature (°C)PressureReaction Time (hours)Yield (%)
Nitration of 1-chloro-2-(trifluoromethyl)benzeneHeatingAtmospheric3.586
Hydrogenation ReductionRoom TemperatureAtmospheric8Not specified
Hydrogenation of 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochlorideNot specified4 kg H₂4875

This data is for the synthesis of related compounds and illustrates the typical conditions and their outcomes. google.comgoogle.com

Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Methyl 3 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com The feasibility and regioselectivity of such reactions on the 4-Chloro-2-methyl-3-(trifluoromethyl)aniline ring are controlled by the cumulative effects of the existing substituents.

Each substituent on the benzene (B151609) ring influences the rate and position of electrophilic attack by either donating or withdrawing electron density, and by stabilizing or destabilizing the cationic intermediate (the sigma complex or arenium ion). libretexts.org

Amino Group (-NH₂): The amino group is a powerful activating substituent. Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, making it much more reactive towards electrophiles than benzene. It is a strong ortho, para-director. libretexts.org

Methyl Group (-CH₃): The methyl group is an activating substituent that donates electron density primarily through an inductive effect. It is also an ortho, para-director. youtube.com

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is one of the strongest electron-withdrawing groups due to the high electronegativity of the fluorine atoms. It strongly deactivates the ring towards electrophilic attack and is a meta-director. youtube.comnih.gov

Chloro Group (-Cl): Halogens exhibit a dual nature. They are deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can stabilize the cationic intermediate through resonance. libretexts.org

SubstituentPositionElectronic EffectReactivity EffectDirecting Effect
-NH₂ (Amino)C1Strongly Electron-Donating (Resonance)Strongly ActivatingOrtho, Para
-CH₃ (Methyl)C2Electron-Donating (Inductive)ActivatingOrtho, Para
-CF₃ (Trifluoromethyl)C3Strongly Electron-Withdrawing (Inductive)Strongly DeactivatingMeta
-Cl (Chloro)C4Electron-Withdrawing (Inductive), Weakly Donating (Resonance)DeactivatingOrtho, Para

The position of an incoming electrophile is determined by the consensus of the directing effects of the substituents. For this compound, the two unsubstituted positions are C5 and C6.

Position C5: This position is ortho to the chloro group, para to the methyl group, and meta to the trifluoromethyl group. All three of these substituents direct an incoming electrophile to this position.

Position C6: This position is ortho to the strongly activating amino group.

The directing effects can be summarized as follows:

-NH₂ group (at C1) directs to C2 (blocked), C4 (blocked), and C6 .

-CH₃ group (at C2) directs to C1 (blocked), C3 (blocked), and C5 .

-CF₃ group (at C3) directs to C5 and C1 (blocked).

-Cl group (at C4) directs to C5 , C3 (blocked), and C1 (blocked).

There is a strong directional consensus toward position C5 from three of the four substituents. However, the amino group is such a powerful activator and director that substitution at its ortho position (C6) is also highly probable. The final outcome often depends on the specific reaction conditions and the steric bulk of the incoming electrophile. The proximity of the C6 position to the amino group and the C5 position to the chloro and trifluoromethyl groups creates a distinct electronic and steric environment at each site, allowing for potential regioselective functionalization.

Ring PositionDirected byRationalePredicted Favorability
C5-CH₃, -CF₃, -ClPara to -CH₃, Meta to -CF₃, Ortho to -ClHighly Favorable
C6-NH₂Ortho to strongly activating -NH₂Favorable

Nucleophilic Reactions Involving the Aromatic Amino Moiety

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling a variety of important chemical transformations.

Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid, converts the primary amino group into a diazonium salt (-N₂⁺). This intermediate is highly valuable in synthesis as the diazonium group is an excellent leaving group and can be replaced by a wide array of nucleophiles (e.g., -Cl, -Br, -CN, -OH, -F) through reactions like the Sandmeyer and Schiemann reactions.

Isocyanate Formation: The aniline (B41778) can be converted into the corresponding phenylisocyanate by reaction with phosgene (COCl₂) or a safer equivalent such as triphosgene. This transformation is crucial for the synthesis of ureas, carbamates, and other heterocycles used in pharmaceuticals and agrochemicals. For instance, the related compound 4-chloro-3-(trifluoromethyl)aniline (B120176) is a key starting material for the synthesis of Sorafenib, where isocyanate formation is a critical step. google.com

Reaction TypeReagent(s)Product ClassSignificance
AcylationAcyl chloride (RCOCl), Anhydride ((RCO)₂O)AmideProtection of amine, synthesis of bioactive amides
DiazotizationNaNO₂, HCl (aq)Diazonium SaltVersatile intermediate for introducing various substituents
Isocyanate FormationPhosgene (COCl₂), TriphosgeneIsocyanateKey precursor for ureas, carbamates, and polymers
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary AmineFormation of C-N bonds

Redox Chemistry and Associated Transformations

The redox chemistry of this compound is primarily centered on the interconversion of the amino group with other nitrogen-containing functional groups, particularly the nitro group. The synthesis of this aniline and related structures typically involves the reduction of a corresponding nitroaromatic precursor. google.com Common methods for this transformation include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). google.commdpi.com

While the reduction of the nitro group is a common synthetic route to the aniline, the reverse reaction, the oxidation of the amino group, is also possible. However, the oxidation of anilines can be complex and may yield a variety of products, including nitroso compounds, nitro compounds, or polymeric materials, depending on the oxidant and reaction conditions. The electron-rich nature of the ring, enhanced by the amino group, makes it susceptible to oxidation.

Derivatization Strategies for Novel Chemical Entity Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the ability to selectively modify both the aromatic ring and the amino group. It is noted as an important intermediate for medicines and pesticides, including being a key intermediate for the veterinary anti-inflammatory drug Flunixin. google.com

Key derivatization strategies include:

Modification via the Amino Group: As detailed in section 3.2, the amino group is a handle for introducing a vast array of functionalities. For example, converting it to an isocyanate allows for reaction with various alcohols and amines to generate libraries of carbamates and ureas, respectively. The synthesis of laflunimus, an immunomodulatory agent, utilizes a similar building block, 3-methyl-4-(trifluoromethyl)aniline, which undergoes acylation as a key step. jelsciences.com

Modification of the Aromatic Ring: The reactivity of the C5 and C6 positions towards electrophilic substitution allows for the introduction of additional substituents, further tuning the molecule's steric and electronic properties. For instance, nitration followed by reduction would introduce a second amino group, creating a diamine precursor.

Cross-Coupling Reactions: The diazonium salt derived from the amino group can participate in cross-coupling reactions (e.g., Suzuki, Heck) after being converted to an aryl halide or triflate, enabling the formation of carbon-carbon bonds and the synthesis of complex biaryl structures.

Reactive SiteTransformationResulting Compound ClassApplication Area
Amino GroupAcylation / SulfonylationAmides / SulfonamidesPharmaceuticals, Agrochemicals
Amino GroupIsocyanate Formation → AdditionUreas / CarbamatesKinase Inhibitors, Herbicides
Amino GroupDiazotization → SubstitutionHalogenated, Cyanated, Hydroxylated ArenesSynthetic Intermediates
Aromatic Ring (C5/C6)Electrophilic Substitution (e.g., Halogenation)Poly-substituted AnilinesMaterials Science, Fine Chemicals

Based on a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic characterization of this compound is not publicly available. Specifically, research findings and data tables for Carbon-13 NMR, Fluorine-19 NMR, advanced two-dimensional NMR techniques, UV-Vis spectroscopy, and X-ray crystallography for this exact compound could not be located.

While spectroscopic data exists for related isomers such as 4-Chloro-3-(trifluoromethyl)aniline and 4-Chloro-2-(trifluoromethyl)aniline, providing that information would deviate from the strict requirement to focus solely on this compound. Therefore, it is not possible to generate the requested article with the specified detailed, scientifically accurate content and data tables at this time.

Computational and Theoretical Chemistry Studies of 4 Chloro 2 Methyl 3 Trifluoromethyl Aniline

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the electronic properties and Frontier Molecular Orbital (FMO) analysis of 4-Chloro-2-methyl-3-(trifluoromethyl)aniline. Therefore, the following subsections describe the theoretical concepts and the type of information that would be obtained from such an analysis.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a smaller energy gap suggests that the molecule is more reactive. For this compound, the specific energy values for HOMO, LUMO, and the energy gap would require dedicated quantum chemical calculations, which are not currently available in the public domain.

Table 1: Hypothetical Frontier Molecular Orbital Energetics

Parameter Energy Value
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

No published data is available for the HOMO and LUMO energetics of this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) surface mapping is a computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors on the electron density surface to represent the electrostatic potential. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP analysis would identify the likely sites for chemical reactions. It is expected that the nitrogen atom of the amine group and the fluorine atoms of the trifluoromethyl group would exhibit negative electrostatic potential, while the hydrogen atoms of the amine group would show positive potential. However, a precise MEP map and its interpretation for this specific molecule are not available in published research.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied Lewis-type (bonding or lone pair) orbitals and unoccupied non-Lewis-type (antibonding or Rydberg) orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule.

An NBO analysis of this compound would quantify the stabilization energies associated with various intramolecular interactions, such as the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the aromatic ring. This would offer insights into the effects of the chloro, methyl, and trifluoromethyl substituents on the electronic structure of the aniline (B41778) ring. At present, there are no specific NBO analysis results available for this compound.

Thermochemical Parameters and Stability Investigations

No specific experimental or theoretical studies on the thermochemical parameters of this compound have been found in the reviewed literature. The following sections outline the principles of these calculations.

Calculation of Zero-Point Energy, Enthalpy, and Entropy

Computational chemistry methods can be used to calculate various thermochemical parameters. The zero-point energy (ZPE) is the lowest possible energy that a quantum mechanical system may have. Total enthalpy (H) is a measure of the total energy of a system, while entropy (S) is a measure of its disorder. These parameters are typically calculated using frequency analysis after a geometry optimization of the molecule.

These theoretical values are essential for understanding the thermodynamic stability of a molecule. For this compound, such calculations would provide fundamental data on its energetic properties, but these have not been reported.

Table 2: Hypothetical Thermochemical Parameters

Parameter Calculated Value
Zero-Point Energy Data not available
Enthalpy Data not available
Entropy Data not available

No published data is available for the thermochemical parameters of this compound.

Gibbs Free Energy and Reaction Energetics from Theoretical Data

The Gibbs free energy (G) is a thermodynamic potential that can be used to predict the spontaneity of a chemical reaction. It is calculated from enthalpy and entropy using the equation G = H - TS, where T is the temperature. By calculating the Gibbs free energy of reactants and products, the energetics of a reaction can be determined. A negative change in Gibbs free energy indicates a spontaneous reaction.

Theoretical calculations of the Gibbs free energy for reactions involving this compound would be invaluable for predicting its chemical behavior and reaction outcomes. However, no such theoretical data is currently available in the scientific literature.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Advanced Theoretical Investigations

Advanced theoretical investigations, primarily employing Density Functional Theory (DFT) and other quantum chemical methods, provide profound insights into the molecular structure, electronic properties, and potential applications of organic molecules. For this compound, such studies would be crucial in elucidating its behavior at a subatomic level.

The NLO properties of organic molecules are of significant interest for applications in photonics and optoelectronics. These properties are intrinsically linked to the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer. In the case of this compound, the amino (-NH2) and methyl (-CH3) groups act as electron donors, while the chloro (-Cl) and trifluoromethyl (-CF3) groups are strong electron acceptors. This "push-pull" architecture is a strong indicator of potential NLO activity.

Theoretical calculations, such as those using second-order Møller-Plesset perturbation theory (MP2) or DFT with specific functionals like B3LYP and CAM-B3LYP, are instrumental in predicting NLO properties. bath.ac.uksci-hub.se Key parameters of interest include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of β is a direct measure of the second-order NLO response.

Studies on a range of substituted anilines have demonstrated that the strategic placement of donor and acceptor groups significantly enhances the first-order hyperpolarizability. bath.ac.uk For instance, research on halogenated aniline derivatives has shown that the interplay between the donor amino group and the acceptor halo group can lead to significant NLO responses. sci-hub.seresearchgate.net The trifluoromethyl group, being a stronger electron-withdrawing group than a single halogen, is expected to further enhance this effect in this compound.

The table below presents representative theoretical data for NLO properties of similarly substituted aniline compounds to provide a comparative context.

CompoundMethodDipole Moment (μ) (Debye)Polarizability (α) (a.u.)First-Order Hyperpolarizability (β) (a.u.)
AnilineB3LYP/6-311++G(d,p)1.6368.8134.7
p-ChloroanilineB3LYP/6-311++G(d,p)3.0180.3219.5
p-NitroanilineB3LYP/6-311++G(d,p)7.2389.71145.2
4-Fluoro-3-(trifluoromethyl)anilineDFTNot ReportedNot ReportedNot Reported

Note: The data presented is for illustrative purposes and is derived from computational studies on the specified analogous compounds. The exact values for this compound would require specific theoretical calculations.

Conformational Analysis

Computational studies on substituted anilines and other aromatic compounds provide insights into these conformational preferences. acs.org The amino group in anilines is known to be slightly pyramidal, and its orientation can be influenced by the electronic nature and steric bulk of adjacent substituents. acs.org In this compound, the presence of ortho-substituents (methyl and trifluoromethyl) would likely create steric hindrance, influencing the preferred orientation of the C-N bond.

The rotation of the trifluoromethyl group also has a characteristic energy profile. Theoretical studies on molecules containing the -CF3 group have shown that there is a relatively low barrier to rotation, typically with three stable, staggered conformations. researchgate.net

The table below provides examples of conformational energy differences found in related molecules, which can offer an idea of the energy scales involved.

MoleculeConformer TransitionMethodEnergy Difference (kcal/mol)
2-Trifluoromethylbenzaldehydecis to transab initio~0.5
m-Trifluoromethylthioacetanilideanti to synDFTNot Quantified

Note: This data is from studies on analogous compounds and is intended to be illustrative. Specific energy barriers for this compound would need to be calculated directly.

Tautomeric Equilibrium Studies

Tautomerism in anilines can occur through proton transfer, leading to the formation of imine tautomers. For this compound, the amino tautomer is expected to be significantly more stable than any potential imino tautomers under normal conditions.

Theoretical chemistry provides powerful tools to study these equilibria. By calculating the relative energies of the different tautomeric forms using methods like DFT, the equilibrium constant can be predicted. rsc.orgnih.gov The stability of tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the electronic effects of substituents. researchgate.net In the case of this compound, the high stability of the aromatic ring would strongly favor the amino form.

Computational studies on the tautomerism of other substituted aromatic amines and related heterocyclic systems have shown that the energy difference between the amino and imino forms is typically substantial, confirming the predominance of the amino tautomer. nih.govresearchgate.net

Role of 4 Chloro 2 Methyl 3 Trifluoromethyl Aniline As a Key Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Fluorinated Aromatic Compounds

As a substituted aniline (B41778), 4-Chloro-2-methyl-3-(trifluoromethyl)aniline possesses several reactive sites that could be exploited for the synthesis of more complex molecules. The amino group can undergo a variety of transformations, including diazotization followed by Sandmeyer or related reactions to introduce a range of functional groups. Furthermore, the aromatic ring itself is susceptible to electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents (chloro, methyl, and trifluoromethyl groups).

The presence of the trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making it a valuable building block for introducing fluorine into larger molecules. Fluorinated organic compounds are of great interest in medicinal chemistry and materials science due to their unique properties, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.

Application in the Construction of Diverse Heterocyclic Molecular Scaffolds

Aniline derivatives are fundamental precursors for the synthesis of a wide array of heterocyclic compounds. The amino group of this compound could serve as a nucleophile in condensation reactions with various electrophiles to form heterocyclic rings. For instance, reaction with dicarbonyl compounds could lead to the formation of quinolines or other nitrogen-containing heterocycles.

The strategic placement of the chloro, methyl, and trifluoromethyl groups on the aniline ring could be used to direct the regioselectivity of these cyclization reactions and to impart specific properties to the resulting heterocyclic products. These products could then be further elaborated into more complex molecular architectures for applications in drug discovery and materials science.

Utility in the Development of Specialty Chemicals and Advanced Materials

The unique combination of substituents in this compound suggests its potential utility in the synthesis of specialty chemicals and advanced materials. The trifluoromethyl group can enhance properties such as thermal stability, lipophilicity, and resistance to chemical degradation.

This compound could potentially be used as a monomer or a precursor to monomers for the synthesis of specialty polymers with tailored properties. For example, polyamides or polyimides derived from this aniline might exhibit enhanced thermal resistance and specific optical or electronic properties. In the realm of specialty chemicals, it could be a precursor for the synthesis of dyes, pigments, or liquid crystals where the specific substitution pattern could influence the color, stability, and phase behavior.

Strategies for Its Incorporation into Tailored Molecular Architectures

The incorporation of the 4-chloro-2-methyl-3-(trifluoromethyl)phenyl moiety into larger molecules can be achieved through various synthetic strategies. The amino group provides a convenient handle for forming amide, sulfonamide, or urea (B33335) linkages through reactions with carboxylic acids (or their derivatives), sulfonyl chlorides, or isocyanates, respectively.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form carbon-nitrogen bonds, attaching the aniline to other aromatic or aliphatic fragments. The chloro substituent on the aromatic ring could also participate in cross-coupling reactions, such as the Suzuki or Stille reactions, to form new carbon-carbon bonds, further expanding the molecular complexity. The strategic choice of reaction conditions and catalysts would be crucial to control the selectivity of these transformations and to achieve the desired molecular architecture.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-methyl-3-(trifluoromethyl)aniline, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via chlorination of precursor anilines using N-chlorosuccinimide (NCS) under controlled conditions. For example, 2-chloro-3-(trifluoromethyl)aniline derivatives are chlorinated at the 4-position using NCS in solvents like acetonitrile or dichloromethane at 0–25°C . To optimize efficiency:

  • Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
  • Use excess NCS (1.2–1.5 equivalents) to ensure complete conversion.
  • Purify via column chromatography (silica gel or reverse-phase C18) or recrystallization for high-purity yields (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • NMR : Expect aromatic protons in the δ 6.8–7.5 ppm range (¹H NMR) and distinct signals for CF₃ (~δ 120–125 ppm in ¹⁹F NMR) and Cl substituents. Splitting patterns depend on substitution positions .
  • FT-IR : C-F stretching vibrations at 1100–1250 cm⁻¹ and N-H stretches (aniline) at ~3400 cm⁻¹ .
  • UV-Vis : Absorption maxima near 250–280 nm due to π→π* transitions in the aromatic ring .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) matching the molecular formula (C₈H₆ClF₃N) and isotopic patterns for Cl/F .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Hazards : Acute toxicity (dermal/inhalation), skin/eye irritation, and potential environmental toxicity .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Storage : Keep in airtight containers under inert atmosphere (N₂/Ar) at –20°C to prevent degradation .
  • Spill Management : Neutralize with absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthesized batches of the compound?

Methodological Answer: Discrepancies may arise from:

  • Regioisomeric impurities : Use 2D NMR (COSY, HSQC) to confirm substitution patterns .
  • Solvent effects : Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) for comparative analysis .
  • Paramagnetic impurities : Filter samples through chelating resins to remove trace metals .
  • Dynamic effects : Variable-temperature NMR can resolve rotational barriers in trifluoromethyl groups .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to evaluate electron density maps and Fukui indices for electrophilic/nucleophilic sites .
  • NBO Analysis : Identify hyperconjugative interactions (e.g., lone pair donation from NH₂ to CF₃/Cl groups) influencing reactivity .
  • Reaction Pathway Modeling : Use Gaussian or ORCA to simulate transition states in SNAr reactions, focusing on leaving-group activation .

Q. What strategies are recommended for scaling up the synthesis while maintaining purity and yield?

Methodological Answer:

  • Batch Process Optimization : Scale reactions in parallel (e.g., 3 × 200 g batches) to mitigate exothermic risks .
  • Continuous Flow Chemistry : Improve heat/mass transfer for chlorination steps using microreactors .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring .
  • Crystallization Engineering : Use anti-solvent addition (e.g., water in DMF) to enhance crystal purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.